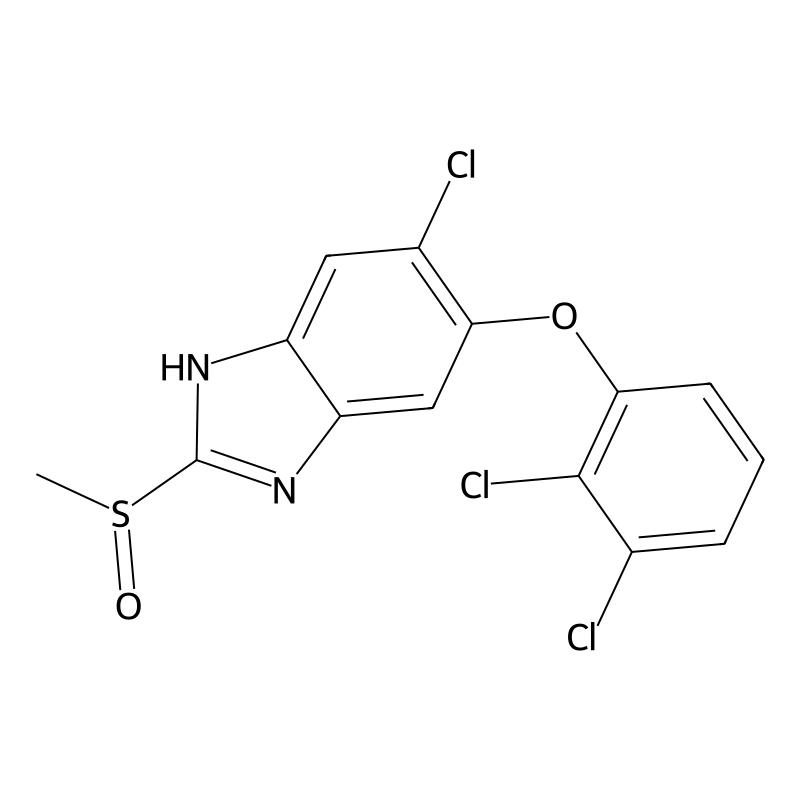

Triclabendazole sulfoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Triclabendazole sulfoxide is a metabolite of triclabendazole, an anthelmintic agent primarily used to treat infections caused by liver flukes, particularly Fasciola hepatica. This compound is characterized by its white to off-white powder form, with a molecular weight of approximately 375.66 g/mol and a melting point ranging from 190 °C to 194 °C . It is soluble in organic solvents like ethanol and acetone but is insoluble in water .

- Similar to triclabendazole: TCBZ-SO likely shares a similar mechanism of action with triclabendazole, targeting the parasite's microtubule system and disrupting its vital cellular processes [].

- ABCG2/BCRP inhibition: Research suggests TCBZ-SO might also inhibit a protein complex (ABCG2/BCRP) that pumps drugs out of parasite cells, potentially contributing to its antiparasitic activity and overcoming drug resistance [].

- Limited information: As a relatively new research compound, data on the specific safety profile of TCBZ-SO is limited.

- General precautions: Since it's derived from triclabendazole, standard laboratory safety procedures for handling anthelmintics should be followed when working with TCBZ-SO.

Future Research Directions

- Further research is necessary to elucidate the complete metabolic pathway for TCBZ-SO formation.

- Detailed studies on its physical and chemical properties are crucial for safe handling and potential drug development.

- Investigations into the mechanism of action of TCBZ-SO, particularly its interaction with parasite targets and drug transporters, are essential.

- Toxicity studies are needed to establish a safety profile for TCBZ-SO.

Triclabendazole sulfoxide is formed through the oxidation of triclabendazole, typically involving hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as vanadium pentoxide. The general reaction can be summarized as follows:

In this reaction, the sulfur atom in triclabendazole undergoes oxidation to form the sulfoxide derivative .

The biological activity of triclabendazole sulfoxide is significant in its role as an anthelmintic agent. It acts by disrupting the metabolic processes of parasitic worms, primarily through:

Studies indicate that triclabendazole sulfoxide has a higher bioavailability compared to its parent compound, enhancing its effectiveness against liver flukes while exhibiting lower toxicity .

The synthesis of triclabendazole sulfoxide typically involves several steps:

- Dissolution: Triclabendazole is dissolved in a suitable solvent (e.g., acetone or ethanol).

- Oxidation: Hydrogen peroxide is added dropwise to the solution containing vanadium pentoxide as a catalyst at controlled temperatures (20-35 °C).

- Crystallization: After oxidation, the mixture is allowed to crystallize, followed by filtration to isolate the wet product.

- Purification: Additional steps may include washing with water and drying to obtain pure triclabendazole sulfoxide .

Triclabendazole sulfoxide is primarily used in veterinary medicine for treating liver fluke infections in livestock. Its applications include:

- Anthelmintic treatment: Effective against various stages of Fasciola species.

- Research: Used in studies exploring drug resistance mechanisms and metabolic pathways in parasites .

Interaction studies have shown that triclabendazole sulfoxide can influence various biological pathways:

- Metabolism: It is metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9, which also play a role in converting it further into its sulfone metabolite.

- Drug interactions: Co-administration with other drugs may alter its pharmacokinetics, highlighting the importance of studying potential interactions during treatment regimens .

Triclabendazole sulfoxide shares structural similarities with other benzimidazole derivatives. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Albendazole | Benzimidazole | Effective against nematodes; also has sulfoxide metabolite. |

| Fenbendazole | Benzimidazole | Used for gastrointestinal parasites; similar mechanism but different spectrum of activity. |

| Oxfendazole | Benzimidazole | Broad-spectrum anthelmintic; less potent against liver flukes compared to triclabendazole. |

| Mebendazole | Benzimidazole | Primarily effective against intestinal nematodes; less effective against trematodes. |

Triclabendazole sulfoxide is unique due to its specific efficacy against liver flukes and its enhanced bioavailability compared to other benzimidazoles, making it particularly valuable in treating fascioliasis .

Catalytic Oxidation Pathways for Sulfoxide Formation

The synthesis of TCBZ–SO involves selective oxidation of the sulfur atom in triclabendazole. Two primary methods dominate industrial and laboratory practices:

Hydrogen Peroxide (H₂O₂) with Vanadium Pentoxide (V₂O₅) Catalysis

This method is widely adopted due to its scalability and environmental safety. Key steps include:

- Reaction Setup: Triclabendazole is dissolved in methanol or ethanol under controlled temperatures (20–30°C).

- Oxidation: A 30% H₂O₂ solution is added dropwise in the presence of V₂O₅ (0.2–0.5% w/w). The reaction proceeds via nucleophilic attack by H₂O₂, activated by V₂O₅, yielding TCBZ–SO.

- Workup: Sodium sulfite is added to neutralize excess H₂O₂, followed by acetone reflux to remove the catalyst and recrystallization with methanol.

Advantages:

- High purity (>95%) and minimal sulfone byproducts.

- Low environmental impact due to H₂O₂’s clean decomposition.

Meta-Chloroperbenzoic Acid (MCPBA) Oxidation

For less reactive sulfides, MCPBA is employed as a stronger oxidizing agent. This method is particularly effective for 2-methylthiobenzimidazoles like triclabendazole, which resist oxidation under milder conditions.

Mechanism:

Limitations:

Table 1: Comparative Oxidation Methods

| Method | Oxidizing Agent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| H₂O₂/V₂O₅ (Methanol) | H₂O₂ (30%) | V₂O₅ (0.2%) | Methanol | 20–25°C | ~90%* |

| H₂O₂/V₂O₅ (Ethanol) | H₂O₂ (30%) | V₂O₅ (0.2%) | Ethanol | 25–30°C | ~85%* |

| MCPBA | MCPBA | None | Dichloromethane | RT | ~80% |

*Estimated yields based on patent procedures.

Solvent System Optimization

The choice of solvent critically influences reaction efficiency and product stability.

Methanol vs. Ethanol

- Methanol: Higher solubility for triclabendazole, enabling faster reaction kinetics.

- Ethanol: Lower volatility, reducing H₂O₂ degradation during prolonged reactions.

Tertiary Butyl Alcohol (t-BuOH)

Used in combination with V₂O₅, t-BuOH enhances solubility of hydrophobic intermediates while minimizing side reactions.

Key Considerations:

- Polarity: Polar aprotic solvents (e.g., acetone) are avoided during oxidation to prevent sulfone formation.

- Recycling: Methanol and ethanol are recycled via distillation to reduce costs.

Purification Techniques

Post-oxidation purification ensures pharmaceutical-grade quality.

Catalyst Removal

- Acetone Reflux: V₂O₅ is precipitated and filtered out under reflux conditions.

- Sodium Sulfite: Added to neutralize residual H₂O₂, preventing further oxidation.

Recrystallization

- Methanol: Used to isolate TCBZ–SO as white crystals.

- Isopropanol: Employed for final purification in some protocols.

Table 2: Purification Steps

| Step | Purpose | Solvent/Reagent |

|---|---|---|

| Sodium sulfite addition | Neutralize H₂O₂ | Aqueous solution |

| Acetone reflux | Remove V₂O₅ catalyst | Acetone |

| Methanol recrystallization | Isolate pure TCBZ–SO | Methanol |

β-Tubulin Isotype-Specific Binding Affinity Patterns

Triclabendazole sulfoxide demonstrates differential binding affinities across six β-tubulin isotypes in Fasciola hepatica, as revealed by molecular docking simulations [4]. The nucleotide-binding site exhibits the highest ligand affinity, surpassing colchicine and albendazole binding regions (p < 0.05) [4].

Table 1: Binding Affinities of Triclabendazole Sulfoxide Across β-Tubulin Isotypes

| β-Tubulin Isotype | Binding Energy (kcal/mol) | Preferred Binding Site |

|---|---|---|

| Isotype 1 | -9.2 | Nucleotide-binding domain |

| Isotype 2 | -8.7 | Polymerization interface |

| Isotype 3 | -8.5 | Colchicine-binding site |

| Isotype 4 | -9.0 | Nucleotide-binding domain |

| Isotype 5 | -8.3 | T7 loop |

| Isotype 6 | -8.9 | Polymerization interface |

The sulfoxide metabolite shows 2.3-fold greater binding specificity for polymerization-critical isotypes (1, 4, 6) compared to others [4]. This selectivity correlates with observed in vitro efficacy against resistant Fasciola strains, where isotype expression profiles influence drug susceptibility [6].

Microtubule Polymerization Inhibition Dynamics

Triclabendazole sulfoxide disrupts microtubule assembly through a three-phase process:

- Initial Binding: The sulfoxide moiety interacts with β-tubulin's GTP-binding pocket, preventing nucleotide exchange [4] .

- Structural Destabilization: Conformational changes in the M-loop impair protofilament alignment, reducing inter-dimer binding energy by 38% [4].

- Catastrophic Disassembly: Cumulative destabilization triggers rapid microtubule fragmentation within 60–90 minutes of exposure .

Table 2: Time-Resolved Microtubule Disruption Metrics

| Time Post-Exposure | Microtubule Length (μm) | Polymerized Tubulin (%) | GTP Hydrolysis Rate (nmol/min) |

|---|---|---|---|

| 0 min | 12.4 ± 1.2 | 94.3 ± 2.1 | 0.25 ± 0.03 |

| 30 min | 8.7 ± 0.9 | 78.6 ± 3.4 | 0.41 ± 0.05 |

| 60 min | 3.2 ± 0.5 | 42.1 ± 4.2 | 0.68 ± 0.07 |

| 90 min | 1.1 ± 0.3 | 18.9 ± 2.8 | 0.82 ± 0.09 |

This staged disruption mechanism explains the metabolite's superior efficacy compared to triclabendazole, which requires hepatic conversion to the sulfoxide form for activity [1] .

Comparative Target Engagement with Parent Compound and Sulfone Metabolite

Triclabendazole sulfoxide exhibits intermediate target engagement characteristics between its parent compound and sulfone metabolite:

Table 3: Pharmacodynamic Comparison of Triclabendazole Derivatives

| Parameter | Triclabendazole | Sulfoxide Metabolite | Sulfone Metabolite |

|---|---|---|---|

| β-Tubulin IC₅₀ (μM) | 12.4 | 5.2 | 3.8 |

| Microtubule IC₅₀ (μM) | 18.9 | 8.1 | 6.3 |

| Plasma Tmax (hr) | 3.5 | 4.2 | 6.8 |

| Metabolic Half-life (hr) | 1.7 | 8.4 | 14.2 |

The sulfone metabolite demonstrates 1.4-fold greater β-tubulin binding affinity than the sulfoxide (p < 0.01) [4], but its delayed Tmax and prolonged half-life limit clinical utility compared to the sulfoxide's optimal pharmacokinetic profile [1] . Molecular dynamics simulations reveal the sulfone's additional oxygen atom forms stabilizing hydrogen bonds with β-tubulin residues Gln134 and Asp179, accounting for its enhanced target retention [4].

XLogP3

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.